molecular formula C24H26N2O4S2 B6512305 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946300-46-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6512305
CAS No.: 946300-46-5
M. Wt: 470.6 g/mol
InChI Key: ZJOUJHLQOVRNRI-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a tetrahydroquinoline core substituted with benzenesulfonyl and trimethylbenzenesulfonyl groups. Due to its intricate structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the tetrahydroquinoline core to quinoline derivatives.

  • Reduction: : Reduction of the sulfonamide group to amines.

  • Substitution: : Replacement of the sulfonyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Amines.

  • Substitution: : Diverse functionalized derivatives based on the substituents used.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its antibacterial and antifungal properties.

  • Medicine: : Explored for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. The sulfonamide group may play a crucial role in binding to enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other sulfonamide derivatives. Similar compounds include:

  • N-(benzenesulfonyl)tetrahydroquinoline derivatives

  • Trimethylbenzenesulfonyl derivatives of heterocycles

These compounds share structural similarities but may exhibit different biological activities and properties.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-14-19(3)24(15-18(17)2)31(27,28)25-21-12-11-20-8-7-13-26(23(20)16-21)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOUJHLQOVRNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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